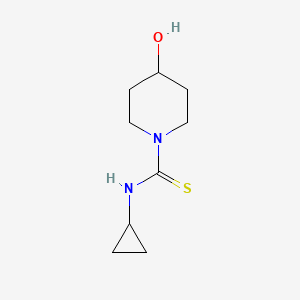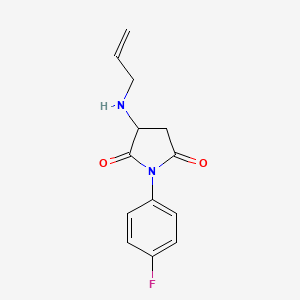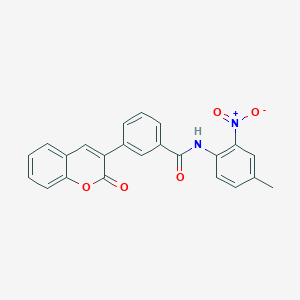![molecular formula C15H23N5O3 B4136763 N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea](/img/structure/B4136763.png)
N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea
Overview
Description
N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea, also known as MNPA, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. MNPA is a urea derivative that has been synthesized through a multi-step process and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea acts as a potent and selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The 5-HT7 receptor is involved in the regulation of various physiological processes, including mood, sleep, and cognition. N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea binds to the 5-HT7 receptor and blocks its activation by serotonin, which is the natural ligand of the receptor. This leads to a decrease in the activity of the receptor and a reduction in the physiological processes that it regulates.
Biochemical and Physiological Effects
N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea inhibits the binding of serotonin to the 5-HT7 receptor with high affinity and selectivity. In vivo studies have shown that N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has anxiolytic and antidepressant-like effects in animal models of anxiety and depression. N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has also been shown to inhibit the growth of certain cancer cell lines in vitro.
Advantages and Limitations for Lab Experiments
N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has several advantages and limitations for lab experiments. One of the advantages of N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea is its high affinity and selectivity for the 5-HT7 receptor, which makes it a useful tool for studying the physiological processes that are regulated by this receptor. N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea also has a well-defined mechanism of action, which allows researchers to study its effects on specific signaling pathways and physiological processes. One of the limitations of N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea is its complex synthesis, which requires expertise in organic chemistry and careful control of reaction conditions. N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has several potential future directions for scientific research. One potential direction is in the field of neuroscience, where N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea could be used to study the role of the 5-HT7 receptor in various physiological processes. N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea could also be used to study the effects of other compounds on the 5-HT7 receptor and its downstream signaling pathways. Another potential direction is in the field of cancer research, where N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea could be further studied for its potential as an anticancer agent. N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea could also be modified to improve its solubility and pharmacokinetic properties, which could make it a more useful tool for scientific research.
Scientific Research Applications
N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has been studied for its potential applications in various fields of scientific research. One of the most promising applications of N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea is in the field of neuroscience, where it has been shown to act as a potent and selective antagonist of the 5-HT7 receptor. This receptor is involved in various physiological processes, including mood regulation, sleep, and cognition. N-methyl-N'-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has also been studied for its potential applications in the field of cancer research, where it has been shown to inhibit the growth of certain cancer cell lines.
properties
IUPAC Name |
1-methyl-3-[3-[4-(2-nitrophenyl)piperazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-16-15(21)17-7-4-8-18-9-11-19(12-10-18)13-5-2-3-6-14(13)20(22)23/h2-3,5-6H,4,7-12H2,1H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRIUXAKSPSBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCCN1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-[3-[4-(2-nitrophenyl)piperazin-1-yl]propyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl [2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chloro-6-methoxyphenoxy]acetate](/img/structure/B4136687.png)
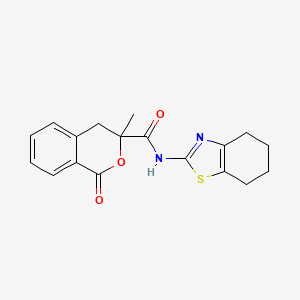
![N,N-dimethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4136698.png)
![1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4136705.png)

![N-(3-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4136711.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4136723.png)
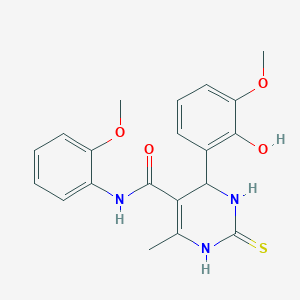
![1-[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B4136735.png)
![2-[(4-allyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4136741.png)
